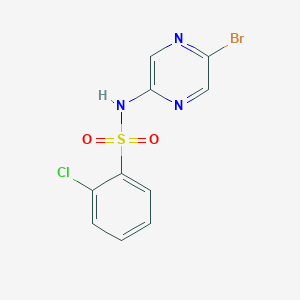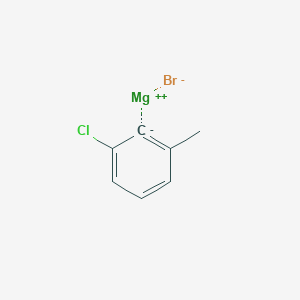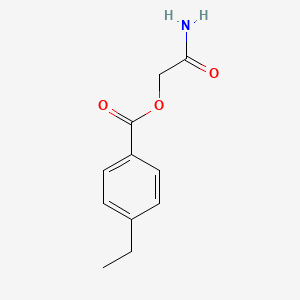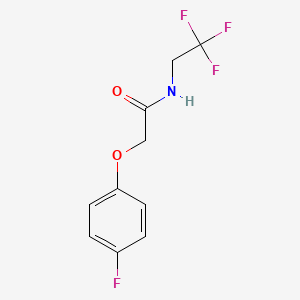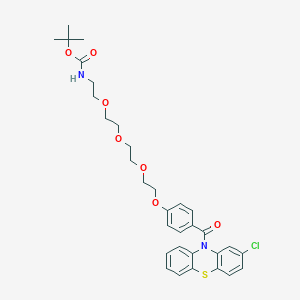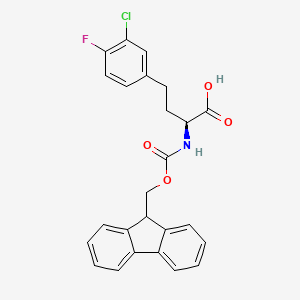
N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is a synthetic compound used in various scientific research fields. The compound is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances its stability and usability in peptide synthesis and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe is protected using the Fmoc group. This is usually achieved by reacting L-HomoPhe with Fmoc-Cl in the presence of a base like sodium carbonate.
Chlorination and Fluorination: The phenyl ring of the protected amino acid is then chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反応の分析
Types of Reactions
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated and defluorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of specialized peptides and proteins.
作用機序
The mechanism of action of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
N-Fmoc-L-Phenylalanine: A similar compound without the chlorination and fluorination.
N-Fmoc-L-Tyrosine: Another derivative with a hydroxyl group on the phenyl ring.
Uniqueness
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is unique due to its specific chlorination and fluorination, which may confer distinct chemical properties and biological activities compared to other Fmoc-protected amino acids.
特性
分子式 |
C25H21ClFNO4 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC名 |
(2S)-4-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-13-15(9-11-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
InChIキー |
WBAHXCYSRFMULG-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


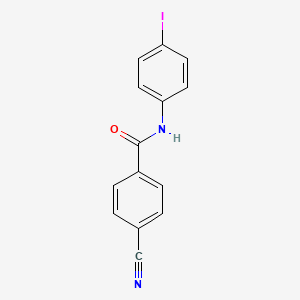
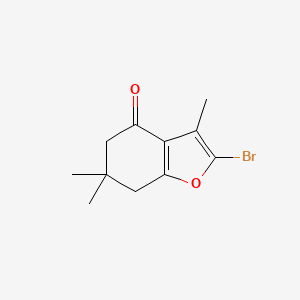

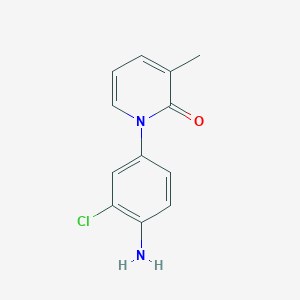
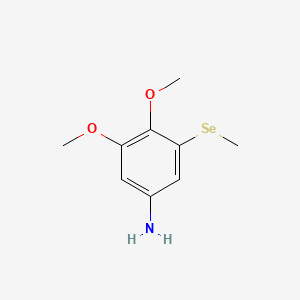
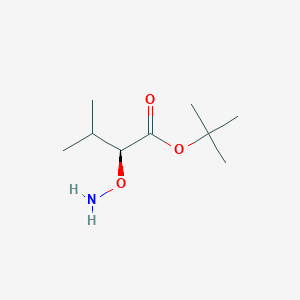
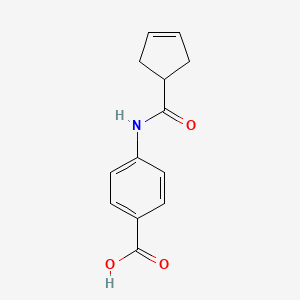
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
